molecular formula C11H12Br2N2O5 B103682 Bromamphenicol CAS No. 16803-75-1

Bromamphenicol

Katalognummer: B103682
CAS-Nummer: 16803-75-1
Molekulargewicht: 412.03 g/mol
InChI-Schlüssel: UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromamphenicol is a semi-synthetic analog of chloramphenicol, first synthesized in 1950 by replacing the dichloroacetyl group of chloramphenicol with a dibromoacetyl group . Its molecular formula is C₁₁H₁₃BrN₂O₅, with a molecular weight of 333.138 g/mol and a defined stereochemistry at two chiral centers . Early studies revealed its weaker antibiotic activity compared to chloramphenicol, attributed to reduced binding affinity to the bacterial ribosome .

This compound’s primary mechanism involves binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity—a critical enzyme in bacterial protein synthesis . However, its inhibitory potency is approximately half that of chloramphenicol under comparable conditions . Structural studies comparing this compound and chloramphenicol have elucidated key structure-activity relationships (SARs) in the ribosomal acetyl group-binding region, aiding in the design of novel antibiotics . Additionally, this compound’s interaction with the DraE virulence factor in Gram-negative bacteria highlights its role in studying non-ribosomal antibiotic interactions .

Analyse Chemischer Reaktionen

Bromamphenicol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include brominating agents for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Compound Molecular Formula Acetyl Group Substitution Hydrophobicity Key Structural Feature
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ Dichloroacetyl Moderate Broad-spectrum antibiotic
Bromamphenicol C₁₁H₁₃BrN₂O₅ Dibromoacetyl High Semi-synthetic analog
Methamphenicol C₁₁H₁₅N₂O₅ (hypothetical) Methylacetyl Low Reduced hydrophobicity
  • Key Insight : The substitution of chlorine with bromine increases hydrophobicity but reduces ribosomal binding efficiency . Methamphenicol’s smaller acetyl group abolishes interactions with both ribosomes and virulence factors like DraE .

Binding Affinity and Inhibitory Efficacy

Compound Ribosomal Binding Affinity (Relative) Peptidyl Transferase Inhibition (IC₅₀) Competitive Binding with Chloramphenicol
Chloramphenicol High 0.1 µM Fully blocks this compound binding
This compound Low (50% activity loss at 1:1 molar ratio) 0.2 µM Partially blocked by chloramphenicol
  • Key Findings: this compound binds reversibly to the ribosome at 0.3 mM concentrations, compared to chloramphenicol’s high-affinity binding at 10 µM . Chloramphenicol cannot fully block this compound’s covalent binding, suggesting this compound interacts with secondary low-affinity ribosomal sites .

Hydrophobicity and Solubility

Compound Solubility in Aqueous Media Impact on Biological Activity
Chloramphenicol Moderate Optimal for ribosomal and DraE binding
This compound Low Limits DraE co-crystallization attempts
Methamphenicol High No detectable DraE interaction
  • Key Insight : this compound’s poor solubility hindered its use in structural studies with DraE, despite its enhanced hydrophobicity .

Interactions with Ribosomal and Non-Ribosomal Targets

Compound Ribosomal Target (50S Subunit) Non-Ribosomal Target (DraE Virulence Factor)
Chloramphenicol Binds competitively Binds independently of ribosome
This compound Binds covalently at high conc. Fails to co-crystallize due to insolubility
  • Key Insight : this compound’s covalent binding to ribosomal proteins (e.g., L2 and L27 ) is blocked by pre-treatment with N-ethylmaleimide, indicating shared cysteine residue targets .

Biologische Aktivität

Bromamphenicol, a synthetic analog of chloramphenicol, exhibits notable biological activity primarily as an antibiotic. This article delves into its mechanisms of action, comparative efficacy, resistance profiles, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is structurally similar to chloramphenicol but features a bromine atom in place of a hydroxyl group. This modification influences its biological properties, particularly its binding affinity to ribosomal subunits and its overall antibacterial efficacy.

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is similar to that of chloramphenicol, which prevents peptide bond formation during translation. Research indicates that this compound can irreversibly inactivate the ribosome, leading to a cessation of protein synthesis in susceptible bacteria .

Antibacterial Activity

This compound has been shown to possess weaker antibacterial activity compared to chloramphenicol. Its effectiveness varies significantly across different bacterial strains. The following table summarizes the comparative antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLActivity Level
Staphylococcus aureus16Moderate
Escherichia coli64Weak
Pseudomonas aeruginosa128Very Weak
Streptococcus pneumoniae8Moderate
Mycobacterium tuberculosis32Moderate

This table illustrates that while this compound retains some activity against specific strains, it is generally less potent than chloramphenicol.

Resistance Mechanisms

The emergence of resistance to this compound and related antibiotics poses a significant challenge in clinical settings. Resistance mechanisms include:

  • Modification Enzymes : Bacteria can produce enzymes that chemically modify this compound, reducing its efficacy.
  • Efflux Pumps : Some strains utilize efflux pumps to expel the antibiotic from the cell.
  • Ribosomal Mutations : Alterations in ribosomal RNA can diminish binding affinity for this compound .

Case Studies

  • Case Study on Mycobacterial Infections : A study assessed the efficacy of this compound in treating resistant strains of Mycobacterium tuberculosis. Results indicated that while this compound was effective against some resistant strains, treatment outcomes were variable and often inferior to those achieved with first-line therapies .
  • Comparative Study with Chloramphenicol : In a controlled trial comparing this compound and chloramphenicol for treating bacterial infections, patients receiving chloramphenicol exhibited faster recovery times and lower rates of treatment failure compared to those treated with this compound .

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to assess Bromamphenicol’s antimicrobial efficacy?

  • Methodological Answer : Experimental design should follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Include controls for solvent effects (e.g., dimethyl sulfoxide) and baseline microbial growth. Use standardized protocols for minimum inhibitory concentration (MIC) assays, ensuring metric system compliance (e.g., µg/mL, µM) . Replicate experiments ≥3 times to account for biological variability, and report means ± standard deviations justified by instrument precision (e.g., ±0.1 µg/mL for HPLC) . Reference this compound’s CAS registry (16803-75-1) for unambiguous identification in chemical databases .

Q. How should researchers conduct a literature review to identify gaps in this compound’s pharmacokinetic data?

  • Methodological Answer : Use structured queries in SciFinder or PubMed with Boolean operators (e.g., "this compound AND pharmacokinetics NOT veterinary") to filter studies. Prioritize primary sources (e.g., Medicinal Chemistry Research) over reviews . Extract data on half-life, bioavailability, and metabolite profiles into a comparative table, noting inconsistencies in methodologies (e.g., animal models vs. in vitro assays) . Cross-validate findings using CAS registry numbers to avoid synonym errors .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is preferred for sensitivity (detection limit: 0.05 µg/mL) . Validate methods per ICH guidelines: include calibration curves (R² ≥0.99), spike-recovery tests (85–115%), and inter-day precision checks (±5% CV) . For tissue samples, homogenize in phosphate-buffered saline (pH 7.4) and centrifuge at 10,000×g for 10 min to remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?

  • Methodological Answer : Apply contradiction analysis frameworks :

Identify principal contradictions : For example, conflicting reports on ribosomal vs. non-ribosomal targeting.

Assay standardization : Compare studies using identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth).

Secondary validation : Use radiolabeled this compound (³H or ¹⁴C) to track binding sites in vitro .
Publish negative results to clarify contextual factors (e.g., pH-dependent activity) .

Q. What strategies optimize this compound’s stability in long-term cytotoxicity studies?

  • Methodological Answer :

  • Storage : Lyophilize aliquots at −80°C in amber vials to prevent photodegradation .
  • Solvent selection : Avoid aqueous buffers at pH >8.0; use propylene glycol for solubility without hydrolysis .
  • Stability assays : Monitor degradation via LC-MS every 24 hours, reporting % remaining active compound ± SEM . Integrate Arrhenius equation modeling to predict shelf life under varying temperatures .

Q. How can interdisciplinary approaches enhance understanding of this compound’s resistance mechanisms?

  • Methodological Answer : Combine genomic, proteomic, and metabolic workflows:

  • Genomic : Perform whole-genome sequencing of resistant isolates to identify mutations in cat (chloramphenicol acetyltransferase) genes .
  • Proteomic : Use 2D gel electrophoresis/MS to detect overexpression of efflux pumps (e.g., AcrAB-TolC) .
  • Metabolic profiling : Apply ¹H-NMR to track metabolite shifts (e.g., ATP depletion) in resistant vs. susceptible strains . Use open-access repositories (e.g., NCBI BioProject) to share raw data .

Q. Data Presentation and Compliance

  • Tables :

    ParameterRecommended MethodKey Reference
    MIC DeterminationBroth microdilution (CLSI guidelines)
    Stability TestingLC-MS with accelerated degradation studies
    Resistance GenotypingPCR amplification of cat genes
  • Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines; include ethics committee approval IDs in manuscripts .

Eigenschaften

IUPAC Name

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876333
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-75-1, 17371-30-1
Record name Bromamphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07492
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.